Anthranoyllycoctonine
Anthranoyllycoctonine
Anthranoyllycoctonine is a diterpenoid.
Anthranoyllycoctonine is a natural product found in Delphinium omeiense, Delphinium vestitum, and other organisms with data available.
Anthranoyllycoctonine is a natural product found in Delphinium omeiense, Delphinium vestitum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
22413-78-1
VCID:
VC20742507
InChI:
InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1
SMILES:
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Molecular Formula:
C32H46N2O8
Molecular Weight:
586.7 g/mol
Anthranoyllycoctonine
CAS No.: 22413-78-1
ADC Toxins
Cat. No.: VC20742507
Molecular Formula: C32H46N2O8
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Anthranoyllycoctonine is a diterpenoid. Anthranoyllycoctonine is a natural product found in Delphinium omeiense, Delphinium vestitum, and other organisms with data available. |
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CAS No. | 22413-78-1 |
Molecular Formula | C32H46N2O8 |
Molecular Weight | 586.7 g/mol |
IUPAC Name | [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate |
Standard InChI | InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1 |
Standard InChI Key | NNDHDYDFEDRMGH-OMEOZJNFSA-N |
Isomeric SMILES | CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |
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